2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
Description
This compound belongs to a class of triazolo-triazine derivatives characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazine) substituted with ethylamino groups at positions 5 and 5. A sulfanyl bridge connects the core to an acetamide moiety, which is further linked to a 4-(difluoromethoxy)phenyl group.
- Molecular Weight: Estimated at ~438.5 g/mol (based on substituent differences from ).
- Substituent Effects: The 4-(difluoromethoxy)phenyl group introduces electronegative fluorine atoms, enhancing lipophilicity compared to methoxy or hydroxy analogs.
- Hydrogen Bonding: Likely retains 3 hydrogen bond donors (two ethylamino NH groups and one acetamide NH) and 9 acceptors (triazine/triazole N atoms, sulfanyl S, and carbonyl/difluoromethoxy O) .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N8O2S/c1-3-20-14-23-15(21-4-2)27-16(24-14)25-26-17(27)30-9-12(28)22-10-5-7-11(8-6-10)29-13(18)19/h5-8,13H,3-4,9H2,1-2H3,(H,22,28)(H2,20,21,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZJELIZYMQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazolo or triazin rings, potentially altering the compound’s properties.
Substitution: The ethylamino groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. The triazolo-triazine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and proliferation.
- Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of triazolo-triazines showed significant activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Mechanism : The compound's ability to interfere with DNA synthesis and repair mechanisms has been proposed as a key pathway through which it exerts its anticancer effects.
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Research Findings : A comparative analysis showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Applications
The potential neuroprotective effects of this compound are being investigated for their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage . This property could be leveraged in developing treatments aimed at slowing the progression of neurodegenerative disorders.
- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of similar compounds within its class, suggesting a potential role in managing cognitive decline associated with aging.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo and triazin rings may interact with enzymes or receptors, modulating their activity. The ethylamino and difluoromethoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a conserved triazolo-triazine core with sulfanyl-acetamide side chains but differs in aryl substituents. Below is a comparative analysis of structural analogs and their computed/estimated properties:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Computed octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Chlorine atoms reduce polar surface area (TPSA).
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s difluoromethoxy group increases XLogP3 (~3.8) compared to the methoxy analog (XLogP3 = 3.4) due to fluorine’s electronegativity and lipophilicity . The ethoxy-nitro group () introduces polar nitro functionality, lowering XLogP3 (~2.1) despite the ethoxy group’s hydrophobicity .
Hydrogen Bonding and Solubility: All compounds retain 3 H-bond donors, but the nitro group in increases acceptors (11 vs. 9), enhancing polar interactions and possibly aqueous solubility . The trichlorophenyl group reduces H-bond acceptors (8 vs. 9) and TPSA (~120 vs. 144), favoring membrane permeability over solubility .
Trichlorophenyl introduces steric hindrance and strong electron-withdrawal, which may interfere with target binding but enhance halogen bonding .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.48 g/mol. The structural complexity arises from the presence of a triazole moiety and various functional groups that contribute to its biological activity.
Structural Representation
Antimicrobial Activity
- Antibacterial Properties : Compounds related to the triazole class have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have indicated that derivatives of 1,2,4-triazoles exhibit MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole framework is well-known for its antifungal properties. Compounds similar to the one have shown effectiveness against fungi like Candida albicans, with MIC values indicating robust antifungal potential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles have been reported to exert chemopreventive effects and exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The structure-activity relationship indicates that modifications in the triazole ring can enhance cytotoxic effects.
Anti-inflammatory and Analgesic Effects
Triazole compounds have also been explored for their anti-inflammatory properties. Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacts activity. For example, introducing a difluoromethoxy group has been associated with enhanced antibacterial efficacy .
- Linker Variations : The sulfanyl linkage in the compound plays a vital role in modulating interactions with biological targets, influencing both potency and selectivity against specific pathogens .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 0.125 μg/mL |
| Compound B | Antifungal | C. albicans | 0.5 μg/mL |
| Compound C | Anticancer | MCF-7 | IC50 = 1.61 µg/mL |
| Compound D | Anti-inflammatory | In vitro model | Not specified |
Study 1: Antimicrobial Efficacy
A study conducted by Barbuceanu et al. synthesized various mercapto-1,2,4-triazoles and evaluated their antibacterial activities against S. aureus and E. coli. One compound exhibited an MIC value of 8 μg/mL against Bacillus cereus, demonstrating significant antibacterial potential .
Study 2: Cytotoxic Activity
In another investigation focused on triazole derivatives, compounds were assessed for cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
